3,3',5-triiodo-L-thyroninate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H11I3NO4- |
|---|---|
Molecular Weight |
649.96 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/p-1/t12-/m0/s1 |
InChI Key |
AUYYCJSJGJYCDS-LBPRGKRZSA-M |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O |
Origin of Product |
United States |
Molecular Mechanisms of Action of 3,3 ,5 Triiodo L Thyroninate
Nuclear Receptor-Mediated Signaling
The primary mechanism of T3 action involves its binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. nih.govmdpi.com This interaction initiates a cascade of events leading to the regulation of target gene transcription.
Thyroid Hormone Receptor Binding and Isoform Specificity (TRα, TRβ)
T3 is the most active form of thyroid hormone, binding to thyroid hormone receptors with high affinity. mdpi.com The two major TR isoforms, TRα and TRβ, are encoded by separate genes and exhibit distinct as well as overlapping functions. frontiersin.orgembopress.org 3,3',5-triiodo-L-thyronine binds to both TRα and TRβ with high affinity. stemcell.comcaymanchem.com Studies have reported dissociation constants (Kd) in the nanomolar range, indicating a strong and specific interaction. For instance, some research indicates a Kd of 0.06 nM for both TRα and TRβ, while other studies have found a Ki of 2.3 nM for both receptor isoforms. stemcell.comcaymanchem.com
The binding affinity of various T3 analogues to human TRβ1 has been characterized, with the order of affinity being T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine. nih.gov Mutations in the hormone-binding domain of TRβ1, as seen in the syndrome of generalized thyroid hormone resistance, can significantly reduce T3 binding affinity by as much as 97%. nih.gov
| Parameter | TRα | TRβ |
| Binding Affinity (Kd) | 0.06 nM stemcell.com | 0.06 nM stemcell.com |
| Binding Affinity (Ki) | 2.3 nM caymanchem.com | 2.3 nM caymanchem.com |
Thyroid Hormone Response Element Recognition and DNA Binding
Thyroid hormone receptors regulate gene expression by binding to specific DNA sequences known as thyroid hormone response elements (TREs), which are typically located in the promoter regions of target genes. nih.govnih.gov TRs most commonly bind to TREs as heterodimers with the retinoid X receptor (RXR). mdpi.comnih.govdoctorlib.org In this heterodimeric configuration, RXR typically binds to the 5' half-site of the TRE, while TR binds to the 3' half-site. mdpi.comdoctorlib.org However, TRs can also bind to TREs as monomers or homodimers. mdpi.com The spacing between the half-sites of the TRE is a critical determinant for receptor binding specificity. doctorlib.org For instance, TR/RXR heterodimers preferentially bind to TREs with a direct repeat of the half-site spaced by four nucleotides. doctorlib.org The binding of T3 to the TR can enhance the formation of these TR/RXR heterodimers. doctorlib.org In vivo studies have shown that T3 induces the occupancy of both the TRE and adjacent Pit-1 binding sites in the rat growth hormone gene promoter. nih.gov
Transcriptional Regulation and Gene Expression Modulation
The binding of the T3-TR complex to a TRE initiates the modulation of target gene transcription. mdpi.com This regulation can be either positive (activation) or negative (repression), depending on the specific gene and the presence of other regulatory proteins. mdpi.com The transcriptional response to T3 is tissue-specific and depends on the array of genes regulated. nih.gov For example, in different tissues, T3 can regulate pathways related to cell signaling, the immune system, and lipid metabolism. nih.gov
The transcriptional activity of TRs is modulated by their interaction with co-regulator proteins, specifically co-activators and co-repressors. mdpi.comnih.gov
In the absence of T3, the unliganded TR, often as a heterodimer with RXR, binds to TREs and recruits a co-repressor complex. nih.govnih.govresearchgate.net This complex often includes proteins like Nuclear Receptor Co-repressor (N-CoR) or Silencing Mediator for Retinoid and Thyroid hormone Receptors (SMRT). researchgate.netals-journal.com The binding of these co-repressors leads to the repression of basal transcription of the target gene. nih.govdoctorlib.org
The binding of T3 to the TR induces a conformational change in the receptor. nih.govresearchgate.net This change causes the dissociation of the co-repressor complex and facilitates the recruitment of a co-activator complex. nih.govnih.govresearchgate.net Co-activator proteins, such as those in the p160 family (e.g., SRC-1), bind to the ligand-bound TR and enhance gene transcription. researchgate.netals-journal.com
| State | Receptor Complex | Interacting Proteins | Transcriptional Outcome |
| Unliganded (No T3) | TR/RXR Heterodimer | Co-repressors (N-CoR, SMRT) researchgate.netals-journal.com | Repression nih.govdoctorlib.org |
| Liganded (With T3) | T3-TR/RXR Heterodimer | Co-activators (p160/SRC family) researchgate.netals-journal.com | Activation nih.gov |
The recruitment of co-repressor and co-activator complexes by TRs leads to modifications of chromatin structure, which is a key mechanism for regulating gene expression. nih.gov Chromatin, the complex of DNA and histone proteins, can exist in a condensed (heterochromatin) or relaxed (euchromatin) state, which influences the accessibility of DNA to the transcriptional machinery. frontiersin.orgabcam.com
Co-repressor complexes often contain histone deacetylases (HDACs). nih.govnih.gov HDACs remove acetyl groups from histone tails, leading to a more compact chromatin structure (heterochromatin) that represses transcription. nih.govresearchgate.net
Conversely, co-activator complexes recruit histone acetyltransferases (HATs). researchgate.net HATs add acetyl groups to histone tails, which results in a more open chromatin structure (euchromatin), making the DNA more accessible for transcription to occur. nih.govresearchgate.net This process is a fundamental aspect of how T3 activates gene expression. nih.gov
While T3 typically activates gene expression through positive TREs, it can also repress transcription through negative thyroid response elements (nTREs). mdpi.comfrontiersin.org In this scenario, the unliganded TR can stimulate transcription, while the binding of T3 to the TR leads to transcriptional repression. mdpi.com The precise mechanisms of negative regulation are less understood but are crucial for the proper control of certain genes, such as those encoding thyroid-stimulating hormone (TSH) and thyrotropin-releasing hormone (TRH). frontiersin.orgals-journal.com Studies have shown that T3 can repress the expression of the Senescence Marker Protein-30 (SMP30) gene through nTREs, leading to apoptosis in breast cancer cells. nih.gov In this case, even with the recruitment of acetylated histones, the promoter activity was downregulated in the presence of T3, and this effect was enhanced by a histone deacetylase inhibitor, a characteristic of negative response elements. nih.gov
Histone Modification and Chromatin Remodeling
Cross-talk Between Signaling Pathways
The genomic and non-genomic actions of 3,3',5-triiodo-L-thyroninate are not isolated events but are intricately connected through a complex network of signaling crosstalk. nih.gov This interplay allows for a more nuanced and integrated regulation of cellular function in response to T3.
A significant point of convergence between the two pathways is the ability of non-genomic signaling cascades to modulate the activity of nuclear receptors and other transcription factors. nih.gov For example, the activation of the MAPK (ERK1/2) pathway, initiated by T3 binding to integrin αvβ3 at the cell surface, can lead to the phosphorylation of nuclear TRs. endocrine-abstracts.orgcreative-diagnostics.com This post-translational modification can alter the transcriptional activity of the receptor, thereby influencing the expression of T3-target genes.
Furthermore, the PI3K pathway, which can be activated by both plasma membrane and cytoplasmic T3 signaling, can regulate the shuttling of proteins, including TRα, between the cytoplasm and the nucleus. nih.gov This trafficking of receptors represents another layer of control over genomic signaling. The activation of PI3K can also stimulate the transcription of genes such as hypoxia-inducible factor-1α (HIF-1α), demonstrating a direct link from a non-genomic signal to a genomic outcome. nih.gov
The crosstalk is not unidirectional. The products of T3-regulated gene expression can, in turn, influence non-genomic signaling pathways. For instance, T3 can regulate the expression of components of various signaling cascades, thereby modulating the cell's responsiveness to other stimuli. bioscientifica.com
Moreover, TRs can interact with other nuclear receptor signaling pathways, such as those for peroxisome proliferator-activated receptors (PPARs) and the liver X receptor (LXR). nih.govbioscientifica.com This interaction can occur through competition for their common heterodimer partner, RXR, as well as for DNA binding sites and transcriptional co-regulators. nih.govbioscientifica.com This crosstalk is crucial for the integrated regulation of metabolic processes, including lipid and glucose metabolism. nih.gov
In essence, the signaling network of T3 is a highly integrated system where rapid, non-genomic events can fine-tune the slower, more sustained genomic responses, and vice versa. This intricate crosstalk ensures a precise and context-dependent cellular response to thyroid hormone.
Interactive Data Table: Research Findings on this compound Signaling Crosstalk
| Finding | Signaling Pathways Involved | Key Outcome |
| T3-activated MAPK (ERK1/2) phosphorylates nuclear TRs. endocrine-abstracts.orgcreative-diagnostics.com | Non-genomic (MAPK) and Genomic (TR) | Modulation of TR transcriptional activity. |
| Cytoplasmic T3/TRβ1 activates PI3K. endocrine-abstracts.orgnih.gov | Non-genomic (PI3K) and Cytoplasmic TR signaling | Post-transcriptional regulation of HIF-1α. nih.gov |
| PI3K activation can modulate the nuclear translocation of TRα. nih.gov | Non-genomic (PI3K) and Genomic (TR) | Regulation of TR availability for genomic action. |
| TRs compete with PPARs and LXR for RXR. nih.govbioscientifica.com | Genomic (TR, PPAR, LXR) | Integrated control of metabolic gene expression. nih.gov |
| T3 can induce the expression of β2-adrenergic receptor mRNA. creative-diagnostics.com | Genomic (TR) and Adrenergic signaling | Increased gluconeogenesis and glycogenolysis. creative-diagnostics.com |
Cellular and Physiological Effects of 3,3 ,5 Triiodo L Thyroninate
Cellular Proliferation and Differentiation Modulation
3,3',5-triiodo-L-thyronine plays a significant role in directing the proliferation and differentiation of various cell types, a function essential for normal development and tissue maintenance. stemcell.com
Pancreatic Beta-Cell Differentiation and Function
Research has demonstrated that T3 is a key factor in the differentiation of pancreatic beta-cells. In studies involving a human pancreatic duct cell line (hPANC-1), treatment with T3 was found to block cell growth and promote changes towards a beta-cell-like phenotype. nih.gov This was evidenced by a notable increase in insulin (B600854) synthesis and a concurrent decrease in the ductal differentiation marker, cytokeratin 19. nih.govresearchgate.net Furthermore, T3 treatment led to a time-dependent rise in the mRNA levels of insulin and GLUT2, genes critical for beta-cell function. nih.govresearchgate.net Ultimately, T3 was shown to enhance the release of insulin from these cells. nih.govresearchgate.net These findings suggest that T3 plays a vital role in the transdifferentiation of pancreatic ductal cells into cells that resemble functional pancreatic beta-cells. nih.gov Other studies have also highlighted T3's ability to promote pancreatic beta-cell differentiation from human pluripotent stem cells. stemcell.com
| Cell Line | Treatment | Key Findings | Reference |
| hPANC-1 | 3,3',5-triiodo-L-thyronine (T3) | Increased insulin synthesis, decreased cytokeratin 19, increased insulin and GLUT2 mRNA, enhanced insulin release. | nih.govresearchgate.net |
| Human Pluripotent Stem Cells | 3,3',5-triiodo-L-thyronine (T3) | Promotes differentiation into pancreatic beta-cells. | stemcell.com |
Hepatocellular Proliferation and Differentiation
The influence of T3 on liver cells is complex, involving both proliferation and differentiation. In poorly differentiated human hepatocarcinoma cells that overexpress the thyroid hormone receptor beta 1 (TRβ1), T3 has been found to stimulate proliferation. nih.gov This suggests a role for TRβ1 in the growth of these cancer cells. nih.gov Conversely, other studies indicate that T3 can have oncosuppressive properties, inhibiting the growth of hepatoma cells by extending the G1 phase of the cell cycle. frontiersin.org This effect is linked to decreased expression of cyclin-dependent kinase 2 and cyclin E, and increased expression of transforming growth factor TGF-β. frontiersin.org Furthermore, research on carcinogen-induced preneoplastic hepatic lesions in rats showed that T3-induced cell proliferation was associated with a reduction in the number of these lesions. nih.gov This suggests that under certain conditions, the proliferative effect of T3 may not necessarily promote the growth of preneoplastic lesions. nih.gov
Impact on Hematopoietic Progenitor Cell Clonogenicity
Studies on hematopoietic progenitor cells have explored their clonogenic potential in response to various factors. While direct studies on the specific impact of 3,3',5-triiodo-L-thyronine on the clonogenicity of these cells are not detailed in the provided context, research on mobilized peripheral blood CD34+ cells has shown their responsiveness to different cytokine combinations. For instance, these cells are more responsive to interleukin-3 (IL-3) and stem cell factor (SCF) combined with G-CSF or IL-3 in the presence of erythropoietin (Epo) compared to their bone marrow counterparts. nih.gov The clonogenic assays, such as those for colony-forming units (CFU), are standard methods to evaluate the proliferative and differentiation potential of hematopoietic progenitors. nih.gov
Regulation in Diverse Cell Types
The regulatory effects of 3,3',5-triiodo-L-thyronine extend to a wide variety of cell types beyond pancreatic and liver cells. T3 is recognized as essential for the growth and differentiation of numerous cells. stemcell.com For example, in pituitary cells, T3 has been shown to inhibit the transport of leucine (B10760876). stemcell.com In the context of cancer, T3 can inhibit the proliferation of pancreatic adenocarcinoma cells. stemcell.com The ubiquitous nature of thyroid hormone receptors allows T3 to exert a broad influence on cellular processes across different tissues. frontiersin.org
Apoptosis and Cell Cycle Control
3,3',5-triiodo-L-thyronine also plays a critical role in regulating programmed cell death (apoptosis) and the cell cycle.
Regulation of Apoptosis-Related Gene Expression (e.g., SMP30, Bax, Bcl-2)
T3 has been shown to induce apoptosis in certain cancer cells by modulating the expression of key apoptosis-related genes. In human breast cancer MCF-7 cells, T3 treatment leads to the downregulation of Senescence Marker Protein-30 (SMP30), a known anti-apoptotic gene. nih.gov This repression of SMP30 appears to be a crucial step in T3-induced apoptosis in these cells. nih.gov
Furthermore, in pancreatic beta-cell lines, T3 has demonstrated a protective, anti-apoptotic effect. It was found to inhibit apoptosis induced by various stressors by regulating the expression of pro- and anti-apoptotic factors of the Bcl-2 family. nih.gov Specifically, T3 influenced the levels of the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the pro-apoptotic proteins Bad and Bax. nih.gov The balance between these opposing members of the Bcl-2 family is a critical determinant of cell survival or death. mdpi.comresearchgate.net An increase in the Bax/Bcl-2 ratio is often associated with the induction of apoptosis. nih.gov
| Cell Line/System | T3 Effect | Apoptosis-Related Genes Modulated | Reference |
| Human Breast Cancer MCF-7 cells | Pro-apoptotic | Downregulation of SMP30 | nih.gov |
| Pancreatic Beta-cell lines (rRINm5F, hCM) | Anti-apoptotic | Regulation of Bcl-2, Bcl-xL, Bad, Bax, Caspase 3 | nih.gov |
Cell Cycle Phase Perturbations
The thyroid hormone 3,3',5-triiodo-L-thyronine (T3) is recognized for its essential role in the growth, differentiation, and metabolic regulation of various cell types. nih.govstemcell.com One of the mechanisms through which T3 exerts its influence is by inducing perturbations in the cell cycle. nih.gov
In a study involving a human pancreatic duct cell line (hPANC-1), treatment with T3 was found to inhibit cell growth. nih.gov This inhibition was characterized by an increase in the population of cells in the G0/G1 phase of the cell cycle. nih.gov This suggests that T3 can modulate the proliferative activity of these cells by causing an arrest in the earliest phases of cell division. nih.gov
Furthermore, in poorly differentiated human hepatocarcinoma cells that overexpress the thyroid hormone receptor β1 (TRβ1), T3 has been observed to stimulate proliferation. nih.gov This indicates that the effect of T3 on the cell cycle can be cell-type specific and dependent on the expression levels of its nuclear receptors. nih.gov The stimulation of proliferation in these cancer cells highlights the complex and context-dependent role of T3 in regulating cell cycle progression. nih.gov
These findings underscore the importance of T3 in controlling the balance between cell growth and differentiation, with its effects on the cell cycle being a key component of this regulation. nih.gov The ability of T3 to influence cell cycle phase distribution has significant implications for both normal physiological processes and the pathology of diseases such as cancer. nih.govnih.gov
Metabolic Regulation at the Cellular Level
The thyroid hormone 3,3',5-triiodo-L-thyronine (T3) is a principal regulator of the body's metabolism, exerting its influence on nearly every organ system. drugs.com It plays a critical role in modulating the basal metabolic rate and the metabolism of carbohydrates, lipids, and proteins. drugs.comwikipedia.org T3's actions are mediated through its binding to thyroid hormone receptors, which in turn regulate the transcription of specific genes involved in various metabolic pathways. patsnap.comfrontiersin.org
Lipid Metabolism Modulation (Catabolism and Lipogenesis)
T3 is a key player in the regulation of lipid metabolism, influencing both the breakdown (catabolism) and synthesis (lipogenesis) of lipids. patsnap.comwikipedia.org It stimulates the mobilization and degradation of lipids, while also promoting de novo fatty acid synthesis in the liver. frontiersin.org This dual action is crucial for maintaining lipid homeostasis. researchgate.net
Studies have shown that T3 administration can lead to a significant reduction in body weight and notable changes in lipid profiles. nih.govnih.gov For instance, in hypothyroid patients, replacement therapy with liothyronine (B1675554) resulted in decreased total cholesterol, low-density lipoprotein (LDL)-cholesterol, and apolipoprotein B levels. nih.govnih.govresearchgate.net This highlights the potent effect of T3 on lipid catabolism. nih.govnih.gov The process of breaking down triglycerides into free fatty acids and glycerol (B35011) is a fundamental step in lipid metabolism, allowing these components to be used for energy production. lumenlearning.com
The regulation of lipogenic gene expression by T3 is tissue-dependent. researchgate.net In white adipose tissue, T3 has been shown to decrease the expression of genes involved in lipogenesis. researchgate.net Conversely, in the liver, increased expression of lipogenic enzymes contributes to lipid accumulation under certain conditions. researchgate.net
Regulation of Key Metabolic Enzymes (e.g., glucose 6-phosphatase, hexokinase, mitochondrial enzymes)
T3 exerts significant control over metabolism by regulating the expression and activity of key enzymes involved in glucose and energy metabolism. patsnap.com Its influence extends to enzymes involved in gluconeogenesis, glycogenolysis, and mitochondrial function. patsnap.com
Thyroid hormones are known to enhance the rate of cellular oxidation, which is achieved in part by increasing the number and activity of mitochondria in most cells. drugs.com This leads to an upregulation of proteins involved in mitochondrial biogenesis and function, resulting in increased ATP production and energy expenditure. patsnap.com In vitro studies have demonstrated that T3 increases aerobic mitochondrial function, which in turn stimulates the synthesis and utilization of high-energy phosphates in the myocardium. drugs.com This action also stimulates myosin ATPase. drugs.com
The influence of T3 on mitochondrial enzymes is a critical aspect of its metabolic regulation. By directly and indirectly activating the transcription of nuclear and mitochondrial genes that code for components of the respiratory chain, T3 enhances mitochondrial respiratory capacity. nih.gov This includes the upregulation of intermediate factors like nuclear respiratory factors (NRF)-1 and -2. frontiersin.org
Cholesterol Metabolism Pathways (e.g., HNF4α, PPARα, LXRα)
T3 plays a crucial role in cholesterol metabolism, primarily by regulating the activity of LDL receptors, which are responsible for removing LDL cholesterol from the bloodstream. wilsonssyndrome.com Hypothyroidism is associated with reduced LDL receptor activity, leading to hypercholesterolemia. frontiersin.orgwilsonssyndrome.com
The molecular mechanisms underlying T3's effects on cholesterol involve the regulation of key nuclear receptors and transcription factors. In a study on LDL receptor-deficient mice, T3 administration was shown to significantly reduce circulating total and VLDL/LDL cholesterol. nih.govnih.gov This effect was associated with changes in the expression of several key proteins involved in liver metabolism. nih.govnih.gov
In silico analysis of these protein changes revealed that T3 preferentially alters sub-networks centered around peroxisome proliferator-activated receptor α (PPARα). nih.govnih.gov The study found that T3 administration led to a significant decrease in the nuclear levels of PPARα. nih.govnih.gov Additionally, both T3 and its metabolite, 3,5-diiodo-L-thyronine (T2), were found to lower the nuclear content of liver X receptor α (LXRα). nih.govnih.gov While both T3 and T2 reduced the nuclear protein content of hepatocyte nuclear factor 4α (HNF4α), T3's primary influence appeared to be through the PPARα pathway in this specific model. nih.govnih.gov It has also been reported that T3 can exert its hypocholesterolemic effect by binding to the liver X receptor α (LXRα) in the absence of the thyroid hormone receptor β. nih.gov
These findings indicate that T3 modulates cholesterol metabolism through complex interactions with a network of nuclear receptors that govern the expression of genes involved in cholesterol synthesis, uptake, and transport. frontiersin.orgnih.govnih.gov
Leucine Transport Regulation in Pituitary Cells
3,3',5-Triiodo-L-thyronine has been shown to inhibit the transport of leucine in pituitary cells. stemcell.com The concentration required to achieve a 50% inhibition (IC50) of leucine transport was found to be 2 μM. stemcell.com This indicates a direct effect of T3 on the uptake of this essential amino acid in these specific cells.
The transport of large neutral amino acids like leucine is mediated by transporters such as the L-type amino acid transporter 1 (LAT1), which is part of a heterodimeric complex. drugbank.com This transporter is responsible for the sodium-independent uptake of several amino acids, including leucine, phenylalanine, and tryptophan. nih.gov T3 itself can be transported by this system. drugbank.comnih.gov The uptake of T3 can be significantly inhibited by other amino acids like leucine, suggesting a competitive interaction at the transporter level. nih.gov
The bacterial leucine amino acid transporter protein, LeuTAa, has served as a structural template for understanding related human transporters. nih.govacs.org The regulation of leucine transport by T3 in pituitary cells suggests a potential mechanism by which thyroid hormones can influence protein synthesis and cellular metabolism in the pituitary gland.
Mitochondrial Function and Bioenergetics
3,3',5-Triiodo-L-thyronine (T3) is a potent regulator of mitochondrial function and bioenergetics, playing a central role in controlling the body's metabolic rate. nih.govfrontiersin.org It enhances oxygen consumption and heat production by increasing the transcription of genes involved in energy metabolism. patsnap.com This is largely achieved through the upregulation of proteins essential for mitochondrial biogenesis and function, leading to increased ATP production. patsnap.com
The effects of T3 on mitochondrial bioenergetics are multifaceted. It has been shown to:
Increase Respiratory Chain Activity: T3 stimulates the activity of the respiratory chain, leading to increased electron flow and oxygen consumption. nih.govfrontiersin.org
Enhance Mitochondrial Biogenesis: T3 promotes the formation of new mitochondria by upregulating key transcription factors like PGC-1α and NRF-1. nih.govfrontiersin.org
Modulate Mitochondrial Respiration: In studies on COVID-19 patients with non-thyroidal illness syndrome, in vitro and in vivo treatment with liothyronine was shown to restore normal mitochondrial respiration in peripheral blood mononuclear cells, significantly increasing basal and maximal oxygen consumption rates. nih.gov
Influence Mitochondrial Uncoupling: T3 can increase mitochondrial proton leak, a process that dissipates the proton gradient to produce heat instead of ATP, contributing to thermogenesis. nih.gov
The table below summarizes the key effects of T3 on mitochondrial function and the associated molecular players.
| Effect of T3 on Mitochondria | Key Molecular Mechanisms/Factors | Functional Outcome |
| Increased Respiratory Chain Activity | Upregulation of nuclear and mitochondrial-encoded respiratory chain subunits. nih.govfrontiersin.org | Enhanced electron transport and oxygen consumption. nih.gov |
| Enhanced Mitochondrial Biogenesis | Increased expression of PGC-1α, NRF-1, and mitochondrial transcription factor A (mtTFA). nih.govfrontiersin.org | Increased number of mitochondria. drugs.com |
| Direct Mitochondrial Gene Expression | Binding of T3 to mitochondrial receptor p43. nih.govfrontiersin.org | Stimulation of mitochondrial DNA transcription and protein synthesis. nih.gov |
| Modulation of Oxidative Phosphorylation | Increased activity and content of OXPHOS complexes. nih.gov | Increased ATP synthesis capacity. patsnap.com |
| Increased Mitochondrial Proton Leak | Increased activity/concentration of Adenine (B156593) Nucleotide Translocase (ANT). nih.gov | Increased thermogenesis. patsnap.com |
These actions highlight the critical role of 3,3',5-triiodo-L-thyronine in orchestrating mitochondrial activity to meet the energetic demands of the cell and the organism as a whole. mdpi.comelifesciences.orgplos.org
Mitochondrial Uncoupling Mechanisms
A significant portion of the calorigenic effect of 3,3',5-triiodo-L-thyronine is attributed to its ability to induce mitochondrial uncoupling. mdpi.com This process separates the electron transport chain from ATP synthesis (oxidative phosphorylation), causing energy to be dissipated as heat rather than being used to produce ATP. frontiersin.orgmdpi.com This reduction in the efficiency of energy conversion is a key mechanism for thermogenesis. frontiersin.org
T3 achieves this uncoupling through several proposed mechanisms. One primary mechanism involves the uncoupling proteins (UCPs), particularly UCP1 in brown adipose tissue and UCP3 in skeletal muscle. frontiersin.orgfrontiersin.org T3 can directly stimulate the expression of UCP1, a key mediator of non-shivering thermogenesis. frontiersin.org In skeletal muscle, T3 not only promotes the expression of UCP3 but also enhances its uncoupling activity by stimulating the production of reactive oxygen species (ROS) and increasing the availability of fatty acids, which are known activators of UCP3. frontiersin.org
Another proposed mechanism for T3-induced uncoupling is through its effects on the adenine nucleotide translocase (ANT), a protein in the inner mitochondrial membrane. mdpi.com T3 can rapidly increase the activity of ANT, and in the longer term, increase its concentration in liver mitochondria. mdpi.com This increased ANT activity contributes to a fatty acid-mediated increase in proton conductance across the inner mitochondrial membrane, effectively uncoupling respiration from ATP synthesis. mdpi.com This "proton leak" is a characteristic feature of hyperthyroid states and contributes significantly to the increased basal metabolic rate. mdpi.comnih.gov
Influence on Mitochondrial Respiratory Enzymes
The hormone's effect is not uniform across all tissues. In rats, the T3-induced increase in mitochondrial content and activity is more pronounced in slow-twitch oxidative skeletal muscles compared to fast-twitch glycolytic muscles. frontiersin.org T3 also stimulates the synthesis of various metabolic enzymes, including those essential for oxidative phosphorylation. sigmaaldrich.com This includes enzymes of the citrate (B86180) (TCA) cycle. frontiersin.org
Ion Transport and Membrane Activity
Na+/H+-Exchanger Activity
3,3',5-triiodo-L-thyronine has been shown to modulate the activity of the Na+/H+-exchanger, a key regulator of intracellular pH and sodium levels. nih.govresearchgate.net Studies on renal proximal tubule brush border membranes have demonstrated that Na+/H+-exchange activity is increased in hyperthyroid states and decreased in hypothyroid states. nih.gov A direct positive correlation exists between the activity of this exchanger and the serum concentrations of T3. nih.gov
Na+/K+-ATPase Activity
The activity of the Na+/K+-ATPase, or sodium pump, is significantly regulated by 3,3',5-triiodo-L-thyronine. nih.gov This enzyme is crucial for maintaining cellular ion gradients, which are essential for numerous physiological processes, including nerve impulses and nutrient transport. nih.gov T3 has been shown to stimulate Na+/K+-ATPase activity in a variety of tissues, including the kidney, liver, skeletal muscle, and alveolar epithelial cells. nih.govnih.govsemanticscholar.org
In the kidney cortex of hypothyroid rats, a single dose of T3 leads to a coordinate increase in the mRNAs for both the alpha and beta subunits of the Na+/K+-ATPase after a 6-hour lag, with levels peaking at 1.6-fold over hypothyroid levels by 12 hours. nih.gov This is followed by an increase in the abundance of the alpha-subunit protein by 48 hours and a 1.3-fold increase in enzyme activity by 72 hours. nih.gov
Interestingly, T3 can also stimulate Na+/K+-ATPase activity through non-genomic mechanisms. In adult rat alveolar epithelial cells, T3 increases Na+/K+-ATPase activity within 30 minutes, with the effect peaking at 6 hours. nih.gov This rapid stimulation is not due to increased gene transcription but rather to the translocation of existing Na+/K+-ATPase units to the plasma membrane. nih.gov This dual genomic and non-genomic regulation allows for both rapid and sustained modulation of sodium pump activity by T3.
The table below summarizes the effect of T3 on Na+/K+-ATPase activity in the kidney cortex of hypothyroid rats.
| Time After T3 Injection | α- and β-mRNA Levels (fold increase over hypothyroid) | α-Subunit Abundance (fold increase over hypothyroid) | Na+/K+-ATPase Activity (fold increase over hypothyroid) |
| 12 hours | 1.6 | - | - |
| 72 hours | - | 1.4 | 1.3 |
Na+/Ca2+-Exchanger Activity
In cardiac tissue, 3,3',5-triiodo-L-thyronine plays a role in regulating the expression of the Na+/Ca2+-exchanger gene. drugbank.com This exchanger is a critical component of calcium homeostasis in cardiomyocytes, influencing heart rate and contractility. The regulation of this and other ion transporters by T3 underscores the close relationship between thyroid status and cardiovascular function. drugbank.com While direct studies on the acute effects of T3 on Na+/Ca2+-exchanger activity are less detailed than for other transporters, its genomic regulation is an established part of T3's broader influence on cardiac physiology.
Neural Cell Development and Function
3,3',5-triiodo-L-thyroninate (T3) is a critical signaling molecule for the development and function of the central nervous system (CNS). frontiersin.org Its influence spans numerous processes, from the earliest stages of neurogenesis to the maintenance of neural circuits in the adult brain. frontiersin.orgnih.gov T3 exerts its effects primarily by binding to nuclear thyroid hormone receptors (TRs), which are ligand-regulated transcription factors that control the expression of a wide array of genes involved in neural development and function. nih.govnih.govamerigoscientific.com The main TR isoforms in the brain are TRα1 and TRβ, with TRα1 being the most abundant, accounting for 70-80% of all TR expression in this tissue. frontiersin.orgfrontiersin.orgtandfonline.com
The proper maturation of the mammalian brain is dependent on T3, which influences key events including neural cell migration, differentiation, synaptogenesis, and myelination. nih.govamerigoscientific.comkarger.comresearchgate.net Neurons and maturing oligodendrocytes are the primary targets of T3 action. nih.gov The hormone's availability in the brain is tightly regulated, with about 80% of brain T3 being produced locally in glial cells (astrocytes and tanycytes) through the conversion of its prohormone, thyroxine (T4). tandfonline.commdpi.com This localized production ensures precise control over neural processes. jneurosci.org
Research Findings on T3's Role in Neurogenesis and Neuronal Differentiation
T3 plays a pivotal role in regulating neural stem cells (NSCs) and their differentiation into mature neurons. frontiersin.org In both the developing and adult brain, T3 signaling is essential for the commitment of NSCs towards a neuronal lineage. frontiersin.orgkcl.ac.uk
Neural Stem Cell (NSC) Commitment: In the subventricular zone (SVZ), a key neurogenic niche in the adult brain, T3 and its receptor TRα1 act as a neurogenic switch. kcl.ac.uk They directly repress the expression of the transcription factor Sox2, which is crucial for maintaining the pluripotency of stem cells. kcl.ac.uk This repression allows NSCs to exit their undifferentiated state and commit to becoming migrating neuroblasts. kcl.ac.uk Studies in hypothyroid adult rats have shown that while the proliferation of neural precursors may not be affected, the survival of newborn cells is dramatically reduced, leading to fewer immature neurons being integrated into the granule cell layer of the hippocampus. karger.com
Embryonic Neurogenesis: During embryonic development, T3 promotes the neuronal differentiation of embryonic neural stem cells (eNSCs). nih.gov Research has shown that T3 achieves this by inhibiting STAT3 signaling activity through the TRα1 receptor, a pathway crucial for early neurogenesis in the embryonic telencephalon. nih.gov
Adult Neurogenesis: T3 continues to influence neurogenesis throughout life. frontiersin.org It is implicated in regulating NSC function in the two main neurogenic sites of the adult mammalian brain: the hippocampus and the subventricular zone. frontiersin.org In the hippocampus, T3 has been shown to enhance neurogenesis. nih.gov Combined treatment with T3 and the antidepressant fluoxetine (B1211875) in rats led to a greater increase in the number of new neurons in the subgranular zone (SGZ) of the hippocampus compared to either substance alone. nih.gov
Table 1: Effects of this compound on Neurogenesis
| Process | Key Findings | Affected Brain Regions | Associated Receptors/Pathways | Source |
|---|---|---|---|---|
| NSC Commitment | Promotes commitment to a neuronal phenotype by repressing Sox2 expression. | Subventricular Zone (SVZ) | TRα1 | kcl.ac.uk |
| Neuronal Differentiation | Promotes differentiation of embryonic neural stem cells by inhibiting STAT3 signaling. | Embryonic Telencephalon | TRα1, STAT3 | nih.gov |
| Adult Neurogenesis | Enhances the number of new neurons; crucial for the survival of newborn cells. | Hippocampus (Subgranular Zone) | TRs | karger.comnih.gov |
| Neuronal Migration | Influences the migration of neural cells during brain maturation. | General CNS | TRs | nih.govkarger.com |
Research Findings on T3's Role in Myelination and Glial Cell Function
Myelination, the process of forming a protective myelin sheath around axons, is fundamental for rapid nerve impulse conduction and is heavily dependent on T3. tandfonline.comnih.gov T3 influences both the generation and maturation of oligodendrocytes, the myelin-producing cells of the CNS. nih.govnih.gov
Oligodendrocyte Differentiation: T3 is a potent inducer of oligodendrocyte precursor cell (OPC) differentiation. nih.govjci.org It promotes the transition from proliferating OPCs to mature, myelinating oligodendrocytes. researchgate.nettandfonline.com A T3-free environment, conversely, appears to favor the generation of new OPCs from SVZ-derived NSCs, suggesting that the presence or absence of T3 can determine the fate of these glial progenitors. nih.gov
Myelin Gene Expression: The hormone regulates the expression of genes that encode for myelin-specific proteins. nih.govnih.gov For instance, the T3-induced gene Kruppel-like factor 9 (KLF9) has been shown to regulate oligodendrocyte differentiation. nih.gov
Myelination Process: T3 deficiency during development leads to hypomyelination, a condition characterized by reduced myelin. tandfonline.complos.org Studies in zebrafish have demonstrated that blocking the conversion of T4 to T3 results in reduced myelin density in the forebrain, midbrain, and hindbrain, an effect that can be rescued by T3 supplementation. plos.org This highlights a well-conserved mechanism of CNS myelination regulation. tandfonline.com In adult models of demyelination, T3 has been found to enhance myelin repair. jci.org
Astrocyte Function: T3 signaling also impacts astrocytes. The hormone is known to initiate actin polymerization in these glial cells, which is important for their structural and functional roles in the brain. caymanchem.com
Table 2: Effects of this compound on Myelination and Glial Cells
| Process/Cell Type | Key Findings | Mechanism | Source |
|---|---|---|---|
| Oligodendrocyte Differentiation | Promotes differentiation of OPCs into mature oligodendrocytes. | Induction of genes like KLF9; inhibition of OPC proliferation. | tandfonline.comnih.govjci.org |
| Myelination | Essential for the formation of the myelin sheath; enhances myelin repair. Deficiency leads to hypomyelination. | Regulates expression of myelin-specific protein genes. | nih.govnih.govplos.org |
| Astrocytes | Initiates actin polymerization. | Activates a cytoplasmic form of TRα (TRΔα1). | caymanchem.com |
Research Findings on T3's Role in Neuronal Function and Synaptic Plasticity
Beyond development, T3 is vital for maintaining the function of the adult brain. frontiersin.org Neurons are a critical target for T3, which regulates the expression of numerous genes essential for their function. nih.govnih.gov A novel pathway for T3 action involves its uptake at axonal termini and retrograde transport to the cell nucleus, where it can initiate gene expression. nih.govelifesciences.org This mechanism allows for targeted signaling in specific neuronal populations. nih.gov T3 is also known to influence synaptogenesis and synaptic plasticity, which are the cellular bases for learning and memory. frontiersin.orgkarger.comresearchgate.net
Metabolism and Regulation of 3,3 ,5 Triiodo L Thyroninate Availability
Deiodinase Isoenzyme Activities (Type I, Type II)
The conversion of T4 to the more potent T3 is catalyzed by a family of enzymes known as iodothyronine deiodinases. nih.gov These selenoenzymes play a critical role in activating thyroid hormone. endocrine-abstracts.org The two primary activating deiodinases are Type I (D1) and Type II (D2). frontiersin.org
Type I Deiodinase (D1): D1 is predominantly found in the liver, kidneys, and thyroid gland. nih.govoup.com It is involved in the production of circulating T3 and also aids in clearing reverse T3 (rT3) from the bloodstream. nih.gov In hyperthyroid states, D1 activity increases, contributing to the elevated levels of circulating T3. frontiersin.orge-enm.org
Type II Deiodinase (D2): D2 is located in various tissues, including the brain, pituitary gland, brown adipose tissue, and skeletal muscle. nih.govscielo.br It is considered the primary source of intracellular T3, allowing for local, tissue-specific regulation of thyroid hormone action. e-enm.org Unlike D1, D2 activity is upregulated in response to low thyroid hormone levels, thereby helping to maintain T3 concentrations within specific tissues even when circulating T4 levels are low. oup.com
These deiodinases ensure a constant supply of active T3 to the cells, tailored to the specific metabolic needs of different tissues. wikipedia.org
Peripheral Conversion of L-Thyroxine to 3,3',5-Triiodo-L-thyroninate
The vast majority of T3, approximately 80%, is generated outside of the thyroid gland in peripheral tissues. creative-diagnostics.comsigmaaldrich.com This process, known as peripheral conversion, involves the removal of an iodine atom from the outer ring of T4. wikipedia.org The liver is a major site for this conversion, with about 60% of T4 being converted to T3 through processes like glucuronidation and sulfation. cytoplan.co.uk Other significant sites of conversion include the kidneys and skeletal muscles. creative-diagnostics.com
This extrathyroidal production of T3 allows for a dynamic and responsive system where the body can regulate the amount of active hormone available to the cells based on physiological demands. nih.gov The efficiency of this conversion can be influenced by various factors, including nutritional status and the presence of illness. restorativemedicine.org
Intracellular and Tissue-Specific Production
The production of T3 is not uniform throughout the body; instead, it is highly regulated at the intracellular and tissue-specific levels. endocrine-abstracts.org This localized control allows different organs and tissues to independently manage their thyroid hormone signaling. nih.gov
The type II deiodinase (D2) is a key player in this local regulation, generating T3 directly within target cells in tissues like the brain, pituitary, and brown adipose tissue. nih.govscielo.br This intracellular production of T3 creates an "autocrine" mechanism where the hormone is produced and acts within the same cell or in neighboring cells in a "paracrine" fashion. scielo.br This system is crucial for tissues that have high or specific demands for T3, such as the brain during development. amerigoscientific.com For instance, in the cochlea, a sharp increase in D2 activity is necessary for normal hearing development. nih.gov This local control ensures that critical tissues can maintain their required T3 levels, even when circulating thyroid hormone concentrations fluctuate. wikipedia.org
Circulating Levels and Protein Binding Dynamics
Once produced, T3 circulates in the bloodstream to reach target tissues. The majority of T3, over 99%, is bound to transport proteins, primarily thyroxine-binding globulin (TBG), and to a lesser extent, albumin and transthyretin. creative-diagnostics.comsigmaaldrich.com This protein binding is essential as it protects the hormone from degradation and ensures its even distribution throughout the body. creative-diagnostics.com
Only the small fraction of T3 that is unbound, or "free," is biologically active and can enter cells to exert its effects. creative-diagnostics.comsigmaaldrich.com The equilibrium between bound and free T3 is a dynamic process; as free T3 is taken up by tissues, more is released from the binding proteins to maintain a relatively constant level of the active hormone in the circulation. sigmaaldrich.com This dynamic ensures a steady supply of T3 to the cells while preventing excessive hormonal activity.
Regulatory Feedback Mechanisms on Thyroid Hormone Receptors
The thyroid hormone system is regulated by a sophisticated negative feedback loop involving the hypothalamus, pituitary gland, and thyroid gland, known as the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov When levels of T3 and T4 rise in the blood, they signal the hypothalamus to reduce the production of thyrotropin-releasing hormone (TRH) and the pituitary to decrease the secretion of thyroid-stimulating hormone (TSH). creative-diagnostics.comnih.gov This, in turn, reduces the thyroid gland's production and release of hormones, thereby maintaining homeostasis. nih.gov
At the cellular level, T3 also regulates its own action by influencing its receptors. Thyroid hormone receptors (TRs), specifically TRα and TRβ, are nuclear receptors that mediate the effects of T3 on gene expression. oup.com T3 can downregulate the expression of the type II deiodinase (D2), the enzyme that converts T4 to T3, creating a negative feedback loop to control intracellular T3 levels. frontiersin.org Conversely, in some tissues like the liver, T3 can induce the expression of type I deiodinase (D1), potentially forming a positive feedback loop. frontiersin.org Furthermore, high levels of T3 can lead to the degradation of its own receptors, providing another layer of control over thyroid hormone signaling. sigmaaldrich.com
Relationship with Reverse 3,3',5'-Triiodo-L-thyroninate (rT3)
In addition to being converted to the active T3, thyroxine (T4) can also be metabolized into an inactive form called reverse T3 (rT3). verywellhealth.com This conversion is catalyzed by the type 3 deiodinase (D3), which removes an iodine atom from the inner ring of T4. frontiersin.org D3 is the primary physiological inactivator of thyroid hormones and also degrades T3 into an inactive metabolite. frontiersin.orgendocrine-abstracts.org
rT3 is structurally similar to T3 but is metabolically inactive. verywellhealth.comrestorativehealthsolutions.com It is believed to act as a competitive inhibitor of T3, meaning it can bind to thyroid hormone receptors without activating them, thereby blocking the action of the active T3. restorativehealthsolutions.comnikicleuet.com The production of rT3 increases during times of stress, illness, or starvation as a protective mechanism to conserve energy by slowing down metabolism. nikicleuet.comrupahealth.com Therefore, the ratio of T3 to rT3 can be a valuable indicator of the body's metabolic status and the efficiency of thyroid hormone conversion. rupahealth.com
Advanced Research Methodologies and Experimental Models in 3,3 ,5 Triiodo L Thyroninate Studies
In Vitro Cellular Systems
In vitro models provide a controlled environment to dissect the direct effects of T3 on cellular processes, minimizing the systemic complexities present in whole organisms. These systems include established cell lines, primary cell cultures, and sophisticated stem cell differentiation models.
Human and Mammalian Cell Lines
A variety of human and mammalian cell lines are employed to study the influence of T3 across different tissues and disease states.
hPANC-1 and other Pancreatic Cell Lines: The human pancreatic ductal carcinoma cell line, hPANC-1, serves as a key model for investigating the role of T3 in pancreatic cancer. nih.govstemcell.com Studies have shown that T3 can inhibit the proliferation of hPANC-1 and Capan-1 pancreatic adenocarcinoma cells. stemcell.com Research on hPANC-1 has demonstrated that T3 can induce a shift towards a beta-cell-like phenotype, characterized by an increase in insulin (B600854) synthesis and a decrease in the ductal marker cytokeratin-19. nih.gov This is accompanied by a halt in cell growth, with an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov
MCF-7: The MCF-7 human breast cancer cell line is a widely used model for studying hormone-responsive cancers. nih.govculturecollections.org.uk Research has revealed that T3 can induce apoptosis in MCF-7 cells by repressing the expression of Senescence Marker Protein-30 (SMP30). nih.gov The MCF-7 cell line is known for its expression of estrogen receptor alpha (ER-α), as well as androgen, progesterone, and glucocorticoid receptors, making it a valuable tool for endocrine-related cancer research. culturecollections.org.uk
Hepatocarcinoma Lines: Several human hepatocarcinoma cell lines are utilized to understand the complex role of T3 in liver cancer. nih.govfrontiersin.orgfrontiersin.org The expression of thyroid hormone receptors (TRs), particularly TRβ1, is often altered in these cell lines. nih.gov In poorly differentiated hepatocarcinoma cells that overexpress TRβ1, T3 has been found to stimulate proliferation. nih.gov Conversely, other studies suggest that the T3/TR interaction can inhibit hepatoma cell proliferation. frontiersin.org The differing effects of T3 in liver cancer models highlight the complexity of its signaling pathways, which can be influenced by the specific cell line and the expression profile of TR isoforms. frontiersin.orgfrontiersin.org
Pituitary Cells: Rat pituitary tumor cell lines, such as GH3 and GC cells, are instrumental in studying the transport and metabolism of thyroid hormones in the pituitary gland. nih.govnih.gov Research on GH3 cells has led to the solubilization and characterization of a membrane-bound T3 binding protein, providing insights into the mechanism of T3 cellular entry. nih.gov Studies with GC cells have shown that these cells can convert L-thyroxine (T4) to T3, and that the T3 generated from T4 is exchangeable with T3 from the medium, contributing significantly to the nuclear T3 pool. nih.gov
Table 1: Summary of Research Findings in Human and Mammalian Cell Lines
| Cell Line | Organism | Key Findings in Relation to 3,3',5-Triiodo-L-thyroninate |
| hPANC-1 | Human | T3 inhibits proliferation and enhances differentiation towards a beta-cell-like phenotype. nih.govstemcell.com |
| MCF-7 | Human | T3 induces apoptosis by repressing SMP30 expression. nih.gov |
| Hepatocarcinoma | Human | T3's effect on proliferation is dependent on the differentiation state and TRβ1 expression. nih.gov |
| Pituitary (GH3, GC) | Rat | T3 transport and metabolism studies have identified membrane binding proteins and intracellular conversion from T4. nih.govnih.gov |
Primary Cell Cultures and Organ Explants
Primary cell cultures and organ explants offer a model system that more closely resembles the in vivo state of cells, retaining many of their differentiated functions.
Hippocampal Cells: Primary cultures of hippocampal neurons are used to study the role of T3 in neuronal development and function. nih.govnih.govfrontiersin.org These cultures allow for the investigation of T3 transport into neurons and its impact on neuronal behavior. nih.gov Researchers often use specific culture media, sometimes omitting T3 to study its direct effects on processes like voltage-activated sodium currents. nih.gov
Retinal Cells: While specific studies on primary retinal cell cultures and T3 were not found in the provided search results, the general use of primary neuronal cultures, including those from the hippocampus, suggests that retinal cells would be a viable model for investigating the effects of T3 on retinal development and disease.
Proximal Tubule Cells: Primary cultures of renal proximal tubule cells from various species, including rabbits and rats, are used to examine the effects of T3 on renal function and repair. nih.govnih.gov Studies have shown that T3 enhances the proliferation of these cells in response to epidermal growth factor (EGF) by increasing the expression of the EGF receptor gene. nih.gov In cultures from older rats, an increase in oxidative stress and altered D1 receptor function have been observed. nih.gov
Glomerular Cells: While direct studies on primary glomerular cell cultures and T3 were not identified in the search results, the established methods for culturing renal proximal tubule cells indicate the feasibility of using primary glomerular cell cultures to investigate the renal actions of T3.
Human Pluripotent Stem Cell Differentiation Models
Human pluripotent stem cells (hPSCs), including induced pluripotent stem cells (hiPSCs), provide a powerful tool to model human development and disease in vitro.
T3 is a critical component in protocols for differentiating hPSCs into various cell types, highlighting its importance in development. stemcell.comnih.govnih.gov For instance, T3 promotes the differentiation of hPSCs into pancreatic β-cells. stemcell.com It is also used to enhance the maturation of cardiomyocytes derived from hiPSCs, leading to increased cell size, sarcomere length, and contractile force. nih.gov Furthermore, T3 has been shown to increase the in vitro chondrogenesis of mesenchymal stem cells derived from human umbilical cord stroma. nih.gov These models are invaluable for understanding the role of T3 in human organogenesis and for developing cell-based therapies. nih.govmdpi.com
In Vivo Animal Models
In vivo animal models are indispensable for studying the systemic effects of T3 and its role in complex physiological processes and diseases.
Rodent Models
Rats and mice are the most commonly used rodent models in T3 research due to their genetic tractability and well-characterized physiology.
Rats and Mice: These models are used to investigate a wide range of T3 effects, from its role in goiter prevention to its impact on behavior and carcinogenesis. nih.govnih.govnih.gov For example, rat models have been used to assess the biological potency of thyroid preparations and to study the effects of T3 on hepatocarcinogenesis. nih.govnih.gov Mouse models deficient in the T3 transporter Mct8 exhibit behavioral abnormalities, providing insights into the neurological consequences of impaired T3 signaling. nih.gov
LDLr-knockout Mice: Low-density lipoprotein receptor (LDLr)-knockout mice are a key model for studying hypercholesterolemia and atherosclerosis. nih.govnih.govcyagen.com Research in these mice has shown that T3 can dramatically reduce circulating cholesterol levels, even in the absence of the LDL receptor, by affecting hepatic metabolic pathways. nih.govnih.gov These studies have identified changes in the expression of numerous liver proteins and have implicated transcription factors like HNF4α and PPARα in the cholesterol-lowering effects of T3. nih.govnih.gov
Table 2: Research Applications of Rodent Models in this compound Studies
| Rodent Model | Research Focus | Key Findings |
| Rats | Goiter, Carcinogenesis | Used to determine the biological potency of thyroid compounds and to study the inhibition of hepatocarcinogenesis by T3 liposomes. nih.govnih.gov |
| Mice (Mct8-deficient) | Neurological Function | Mct8 deficiency leads to behavioral abnormalities, indicating the crucial role of this T3 transporter in the brain. nih.gov |
| LDLr-knockout Mice | Hypercholesterolemia | T3 lowers cholesterol by modulating hepatic metabolic pathways independent of the LDL receptor. nih.govnih.gov |
Avian Models
The chick embryo is a classical and valuable model in developmental biology and has been used to study the effects of T3.
Chick Embryo Hepatocytes: Primary cultures of hepatocytes from chick embryos are used to characterize T3 receptors and to study the hormone's influence on liver development and metabolism. nih.govnih.gov These studies have identified nuclear T3 receptors in chick embryo hepatocytes with properties similar to those in other species. nih.gov Research has also examined the effect of T3 on the fatty acid composition of liver lipids during embryonic development. nih.gov
Considerations for Model Selection in Specific Research Aims
The selection of an appropriate experimental model is a critical determinant of the success and relevance of research on this compound (T3). The choice between in vivo, in vitro, and, more recently, in silico models depends heavily on the specific research question being addressed.
In vivo models , primarily animal models, are indispensable for studying the systemic physiological effects of T3. nih.gov Rodent models, such as mice and rats, are frequently used due to their genetic tractability and the similarities of their thyroid systems to humans. tandfonline.com These models can be rendered hypothyroid through surgical thyroidectomy or pharmacological agents to study the effects of T3 replacement. romj.org Genetically modified mouse models, including those with mutations in thyroid hormone receptors (TRs) or transporters like MCT8, have been instrumental in dissecting the molecular mechanisms of T3 action in specific tissues, such as the cerebellum. nih.gov For instance, BALB/c mice are known to be susceptible to Graves' disease models induced by TSHR-adenovirus, making them suitable for studying hyperthyroidism. frontiersin.org However, it is crucial to recognize the limitations, as some animal models may not fully recapitulate human pathologies; for example, the MCT8 knockout mouse exhibits a different phenotype from human patients with the same mutation. nih.gov
In vitro models offer a more controlled environment to investigate the cellular and molecular effects of T3, free from the complexities of systemic metabolism and feedback loops. These models range from primary cell cultures to immortalized cell lines and, more recently, three-dimensional organoids. mdpi.com Cultured rat pituitary cell lines (GH1, GH3, GH4, GC) have been valuable for studying the regulation of growth hormone gene expression by T3. annualreviews.org Human induced pluripotent stem cell (iPSC)-derived neural networks are emerging as powerful tools to study T3's role in human-specific aspects of neurodevelopment, such as synaptogenesis and neuronal function. endocrine-abstracts.org Similarly, oncogene-immortalized bone marrow-derived macrophages provide a model to study the effects of T3 on immune cell functions. frontiersin.org Cancer cell lines derived from various tissues, such as renal cell carcinoma and pancreatic cancer, are used to investigate the dual role of T3 in promoting or inhibiting cell proliferation. iiarjournals.orgspandidos-publications.com
Three-dimensional (3D) organoids , which are stem cell-derived models that recapitulate the follicular structure and function of the thyroid gland, represent a significant advancement. mdpi.com These organoids can produce thyroid hormones and respond to stimuli like thyroid-stimulating hormone (TSH), making them invaluable for studying thyroid development and diseases like Graves' disease and Hashimoto's thyroiditis in a more physiologically relevant context. mdpi.com
The choice of model must also consider the specific aspect of T3 signaling being investigated. For example, studying the direct transcriptional effects of T3 might involve cell lines with defined genetic backgrounds, while investigating the role of T3 in complex developmental processes like metamorphosis necessitates the use of organisms like amphibians. pnas.org Ultimately, an integrated approach, combining findings from both in vivo and in vitro models, is often necessary for a comprehensive understanding of T3's multifaceted actions. mdpi.com
Molecular and Biochemical Techniques
Gene Expression Analysis (e.g., RT-PCR, quantitative PCR)
The analysis of gene expression is fundamental to understanding the molecular mechanisms of this compound (T3) action, as its primary effects are mediated through the regulation of transcription. drugbank.comoup.com Reverse transcription-polymerase chain reaction (RT-PCR) and quantitative polymerase chain reaction (qPCR) are cornerstone techniques for these investigations.
These methods allow for the sensitive and specific quantification of messenger RNA (mRNA) levels of target genes in response to T3 stimulation. For example, studies have used qPCR to demonstrate the T3-dependent upregulation of Krüppel-like factor 9 (KLF9) in human iPSC-derived neural networks, providing insights into T3's role in brain development. endocrine-abstracts.org Similarly, the regulation of genes involved in thyroid hormone metabolism, such as type 2 deiodinase (Dio2), and transporters like Mct8, has been quantified using these techniques in primary astrocyte cultures. oup.com
In studies of cardiac physiology, RT-PCR has been used to analyze the expression of genes like thyroid hormone receptor β (TRβ) and TH/bZIP in the tail tissue of pre-metamorphic tadpoles treated with T3, illustrating the hormone's role in developmental processes. embopress.org Furthermore, in the context of cancer research, qPCR has been employed to measure the expression of TRs in various renal cell cancer cell lines, correlating receptor levels with the cellular response to T3. spandidos-publications.com
The specificity of T3's effects on gene expression can also be dissected using these techniques. For instance, researchers have used qPCR to show that in primary cerebrocortical cells, certain genes like Dio3 and Aldh1a1 show a preferential response to T3 when mediated by the TRα1 isoform. researchgate.net To distinguish between direct and indirect gene regulation by T3, these experiments are often performed in the presence of a translation inhibitor like cycloheximide. Genes that are still regulated by T3 under these conditions are considered direct targets. mdpi.comoup.com
The data generated from qPCR experiments are typically represented as fold changes in gene expression relative to a control condition (e.g., untreated cells) and normalized to the expression of one or more stable housekeeping genes. This allows for precise quantification of the transcriptional response to T3.
Table 1: Examples of Genes Regulated by this compound (T3) as Measured by qPCR
| Gene | Cell/Tissue Model | Effect of T3 | Research Focus |
|---|---|---|---|
| KLF9 | Human iPSC-derived neural networks | Upregulation | Neurodevelopment endocrine-abstracts.org |
| Dio2 | Mouse primary astrocytes | Upregulation | Thyroid hormone metabolism oup.com |
| TRβ | Xenopus tadpole tail | Upregulation | Metamorphosis embopress.org |
| Shh | Mouse primary cerebrocortical cells | Upregulation (Direct) | Neurodevelopment researchgate.net |
| Hr | Mouse primary cerebrocortical cells | Upregulation (Direct) | Neurodevelopment researchgate.net |
Protein Expression and Interaction Analysis (e.g., Western Blotting, Proteomics, Co-immunoprecipitation)
Following gene expression, the synthesis and interaction of proteins are critical downstream events in the T3 signaling cascade. Several techniques are employed to investigate these processes.
Western Blotting is a widely used method to detect and quantify the expression levels of specific proteins. nih.gov This technique involves separating proteins from cell or tissue lysates by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nih.gov For example, Western blotting has been used to analyze the levels of TRβ protein in different subcellular compartments (cytoplasm and nucleus) of various human renal cancer cell lines, revealing differential localization patterns that may influence T3 responsiveness. spandidos-publications.com It has also been used to confirm the presence of proteins identified in broader proteomics studies and to examine the expression of proteins involved in specific signaling pathways, such as β-catenin in cancer cells treated with T3. iiarjournals.orgresearchgate.net
Proteomics provides a more global and unbiased view of changes in the entire protein complement (the proteome) of a cell or tissue in response to T3. This approach typically uses techniques like two-dimensional gel electrophoresis followed by mass spectrometry to identify and quantify thousands of proteins simultaneously. A proteomics study on rat liver following T3 administration identified 14 differentially expressed proteins involved in a range of metabolic and cellular processes, including lipid metabolism, energy production, and detoxification. nih.gov This provides a broader understanding of the physiological impact of T3 at the tissue level. nih.gov
Co-immunoprecipitation (Co-IP) is a powerful technique for studying protein-protein interactions. It is used to determine whether two or more proteins physically associate within the cell. The process involves using an antibody to capture a specific protein (the "bait") from a cell lysate, and then analyzing which other proteins (the "prey") are bound to it. Co-IP assays have been instrumental in demonstrating the physical interaction between TRs and other proteins. For instance, studies have shown that TRs can interact with the tumor suppressor protein p53, suggesting a mechanism for crosstalk between thyroid hormone signaling and cell cycle control. nih.gov Similarly, Co-IP has been used to show that TRβ can form a complex with β-catenin in cancer cells, a key interaction in the Wnt signaling pathway. iiarjournals.org This technique is also crucial for studying the interaction of TRs with co-repressors and co-activators, which are essential for mediating the transcriptional effects of T3. frontiersin.org
Table 2: Summary of Protein Analysis Techniques in T3 Research
| Technique | Principle | Application in T3 Research | Example Finding |
|---|---|---|---|
| Western Blotting | Antibody-based detection of specific proteins | Quantifying TR expression; validating proteomics data | TRβ is abundant in the cytoplasm of 786-O cells and in the nucleus of SKRC-42 cells. spandidos-publications.com |
| Proteomics | Large-scale identification and quantification of proteins | Identifying global protein changes in response to T3 | T3 alters proteins involved in metabolism and detoxification in rat liver. nih.gov |
| Co-immunoprecipitation | Isolation of protein complexes based on antibody binding | Investigating TR interactions with other proteins (e.g., p53, β-catenin) | TR physically interacts with p53 in the cell. nih.gov |
Receptor Binding Assays (e.g., Kd, IC50 determinations)
Receptor binding assays are essential for characterizing the interaction between this compound (T3) and its nuclear receptors (TRs). These assays provide quantitative measures of binding affinity and competitive inhibition, which are crucial for understanding the potency of T3 and other related compounds.
The dissociation constant (Kd) is a key parameter determined from these assays. It represents the concentration of a ligand (in this case, T3) at which half of the available receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity. Competitive binding assays are commonly used to determine Kd. In these experiments, a constant amount of radiolabeled T3 is incubated with the receptor in the presence of increasing concentrations of unlabeled T3. The ability of the unlabeled ligand to displace the radiolabeled ligand is measured, allowing for the calculation of Kd. nih.gov For T3, the Kd for its receptors is typically in the nanomolar (nM) to sub-nanomolar range, reflecting a very high affinity. spandidos-publications.compnas.org For example, studies have shown that the affinity of T4 for TRs is approximately 10- to 30-fold lower than that of T3. nih.gov
The half-maximal inhibitory concentration (IC50) is another important value, representing the concentration of a competing compound that is required to displace 50% of a specific radiolabeled ligand from its receptor. This is particularly useful for screening and comparing the potency of different compounds that might interact with TRs. For example, an IC50 value of 67 μM was determined for liothyronine's ability to inhibit the LRRK2 kinase. nih.gov
These assays can be performed using various sources of receptors, including purified recombinant receptors, nuclear extracts from cultured cells, or tissue homogenates. annualreviews.orgpnas.org For instance, early studies characterized T3 binding sites in nuclei from IM-9 lymphocytes, finding a Kd of 0.14 nM. pnas.org More recent studies have used these assays to investigate how mutations in TRs affect T3 binding affinity, providing insights into the structural basis for ligand recognition and the pathophysiology of thyroid hormone resistance. nih.gov
Table 3: Binding Affinity Data for Thyroid Hormones and Analogs
| Compound | Receptor/System | Parameter | Reported Value | Reference |
|---|---|---|---|---|
| This compound (T3) | TRs (general) | Kd | 10⁻⁹ to 10⁻¹⁰ M (0.1-1 nM) | spandidos-publications.com |
| This compound (T3) | IM-9 Cell Nuclear Receptors | Kd | 0.14 nM | pnas.org |
| 3,3',5,5'-Tetraiodo-L-thyronine (T4) | TRα1 (Wild-Type) | Relative Affinity vs T3 | ~7-fold lower | nih.gov |
| Triiodothyroacetic acid (TRIAC) | Rat Brain/Liver/Kidney Receptors | Relative Affinity vs T3 | 3.0 (T3 = 1.0) | annualreviews.org |
| 3,3',5'-Triiodo-L-thyronine (reverse T3) | Rat Brain/Liver/Kidney Receptors | Relative Affinity vs T3 | 0.01 (T3 = 1.0) | annualreviews.org |
| Liothyronine (B1675554) | LRRK2 Kinase | IC50 | 67 μM | nih.gov |
Chromatin Immunoprecipitation (ChIP-Seq)
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-Seq) is a powerful, genome-wide technique used to identify the specific DNA binding sites of transcription factors and other DNA-associated proteins. In the context of this compound (T3) research, ChIP-Seq is indispensable for mapping the precise locations where thyroid hormone receptors (TRs) bind to the chromatin in living cells, both in the absence and presence of T3.
The classic model of TR action posits that TRs are constitutively bound to thyroid hormone response elements (TREs) on DNA. nih.gov However, ChIP-Seq studies have revealed a more dynamic and complex reality. These studies have shown that T3 binding can significantly alter the genomic landscape of TR binding. oup.com In some cases, T3 enhances the binding of TRs to chromatin, a phenomenon referred to as hormone-facilitated recruitment. researchgate.net Conversely, at other sites, T3 can lead to the dissociation of TRs from the DNA. nih.gov
ChIP-Seq data has demonstrated that a large proportion of TR binding occurs not in the immediate promoter regions of genes, but in distal regulatory elements, such as enhancers. nih.gov This highlights the role of TRs in regulating long-range chromatin interactions and higher-order chromatin structure to control gene expression.
Furthermore, by coupling ChIP-Seq with other genomic techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing), which maps regions of open chromatin, researchers can correlate TR binding with changes in chromatin accessibility. oup.com For instance, it has been shown that T3 treatment can induce significant increases in chromatin accessibility at TR binding sites, suggesting that ligand binding promotes a more open and transcriptionally permissive chromatin state. oup.com This remodeling is often associated with the recruitment of coactivator complexes that possess histone acetyltransferase (HAT) activity, leading to increased histone acetylation at these sites—a hallmark of active enhancers and promoters. pnas.orgnih.gov
ChIP-Seq has been applied in various model systems, from amphibian metamorphosis to mammalian cell lines, to elucidate the direct target genes of T3. pnas.orgmdpi.com By identifying the genes nearest to the TR binding sites, researchers can compile a comprehensive atlas of direct T3 target genes in different tissues and cell types, revealing how T3 exerts its diverse physiological effects. mdpi.comresearchgate.net
Reporter Gene Assays and Promoter Analysis
Reporter gene assays are a fundamental tool for dissecting the functional consequences of thyroid hormone receptor (TR) binding to specific DNA sequences. These assays allow researchers to quantify the ability of this compound (T3) and its receptor to activate or repress transcription from a specific promoter or regulatory element.
The basic principle involves linking a putative thyroid hormone response element (TRE) and/or a promoter region of a T3-responsive gene to a "reporter gene." This reporter gene encodes an easily measurable protein, such as luciferase or chloramphenicol (B1208) acetyltransferase (CAT). This entire construct is then introduced into cultured cells that express TRs. The activity of the reporter gene is then measured in the presence and absence of T3. An increase or decrease in reporter activity upon T3 treatment indicates that the cloned DNA sequence contains a functional TRE that mediates the hormonal response.
These assays have been crucial for:
Identifying and characterizing TREs: By systematically deleting or mutating parts of a promoter region, researchers can pinpoint the exact DNA sequences required for the T3 response. For example, this approach was used to identify a negative TRE (nTRE) in the first exon of the amyloid precursor protein (APP) gene, which mediates transcriptional repression by T3. csic.es
Analyzing promoter-specificity: Studies have shown that the ability of a TRE to confer T3 responsiveness can depend on the context of the minimal promoter it is paired with. For instance, a TRE from the rat growth hormone gene could stimulate transcription when linked to its own minimal promoter but was less effective with a heterologous viral promoter, suggesting a required interplay between the TRE and the basal transcription machinery. annualreviews.orgnih.gov
Investigating the function of TR isoforms and mutants: Reporter assays are used to compare the transcriptional activity of different TR isoforms (e.g., TRα vs. TRβ) or to assess the impact of mutations found in patients with thyroid hormone resistance. nih.gov
Studying interactions with other transcription factors: These systems can be used to explore how T3/TR signaling is modulated by other pathways. For example, reporter assays demonstrated that the tumor suppressor p53 could block the constitutive, hormone-independent activation of promoters by unliganded TR. nih.gov
In essence, reporter gene assays provide a quantitative and functional readout of the transcriptional regulatory circuits controlled by T3, bridging the gap between receptor binding (ChIP) and the expression of endogenous genes (qPCR). oup.com
In Vivo Footprinting Techniques (e.g., dimethyl sulfate (B86663) footprinting)
In vivo footprinting techniques are powerful tools used to identify the specific DNA sequences where proteins bind within a living cell. One such method, dimethyl sulfate (DMS) footprinting, has been employed to study the interaction of nuclear proteins with thyroid hormone-responsive genes in the presence of T3.
DMS methylates guanine (B1146940) residues in DNA. When a protein is bound to a specific DNA sequence, it can either protect these guanines from methylation or enhance their reactivity to DMS, creating a "footprint." By comparing the methylation pattern of DNA from T3-treated and untreated cells, researchers can pinpoint the precise locations of protein-DNA interactions that are modulated by the hormone.
For instance, studies using DMS footprinting have examined the effects of T3 on the growth hormone (GH) gene promoter in pituitary tumor cells. These experiments revealed that T3 can induce changes in the protection of specific guanine residues within the Pit-1 and Sp1 binding sites, suggesting that T3 enhances the interaction of these transcription factors with the GH gene. researchgate.netoup.com In studies of the rat growth hormone gene, T3 was shown to induce the binding of T3 receptors and the pituitary-specific transcription factor Pit-1 to their respective response elements in vivo within a few hours. bioscientifica.com This technique has also been used to demonstrate that T3 receptor (TR) homodimers can bind to thyroid hormone response elements (TREs) both before and after exposure to T3. researchgate.netoup.com
These in vivo footprinting studies provide critical, high-resolution data on the dynamic interplay between T3, its nuclear receptors, and target gene promoters, offering a detailed view of the initial events in T3-mediated gene regulation.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a versatile technique that allows for the rapid, multi-parametric analysis of individual cells within a population. It is extensively used in T3 research to quantify the effects of the hormone on cell cycle progression and apoptosis (programmed cell death). By staining cells with fluorescent dyes that bind to DNA or specific cellular markers, researchers can obtain detailed information about the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identify apoptotic cells. oup.comoup.com
Studies utilizing flow cytometry have demonstrated the diverse and cell-type-specific effects of T3. For example:
In tadpole intestinal epithelial cells, T3 induces apoptosis, and flow cytometry has shown that cells at different stages of the cell cycle enter apoptosis in response to the hormone. researchgate.netnih.govrupress.org
Conversely, in rat pituitary tumor (GC) cells, T3 stimulates cell proliferation by shortening the G1 phase of the cell cycle, an effect that is quantifiable through flow cytometric analysis. oup.com
In human glioma cells, T3 has been shown to affect viability, apoptosis, and the cell cycle, with knockdown of thyroid hormone receptors reversing the T3-induced G1 and G2 phase arrest. nih.gov
In human pancreatic adenocarcinoma cell lines, T3-dependent inhibition of cell growth has been confirmed by fluorescent activated cell sorting (FACS), a type of flow cytometry. nih.gov
Studies on human lymphocytes have also employed flow cytometry to demonstrate that T3 can enhance apoptosis. oup.com
These findings, often presented in data tables summarizing the percentage of cells in each phase of the cell cycle or the proportion of apoptotic cells, highlight the power of flow cytometry in dissecting the complex and often opposing roles of T3 in cell fate decisions.
Table 1: Effects of this compound on Cell Cycle and Apoptosis as Determined by Flow Cytometry
| Cell Type | Effect of T3 | Key Findings from Flow Cytometry |
|---|---|---|
| Tadpole Intestinal Epithelial Cells | Induces Apoptosis | Increased population of apoptotic cells with varying DNA content (G1 and G2 phases). researchgate.netnih.gov |
| Rat Pituitary (GC) Cells | Stimulates Proliferation | Shortening of the G1 phase and an increase in the S and G2/M phases. oup.com |
| Human Glioma Cells (HS683 and A172) | Affects Viability, Apoptosis, and Cell Cycle | Induces G1 and G2 phase arrest, which is reversible by thyroid hormone receptor knockdown. nih.gov |
| Human Pancreatic Adenocarcinoma Cells (hPANC-1, Capan1) | Inhibits Proliferation | Confirmed T3-dependent cell growth inhibition. nih.gov |
| Human Lymphocytes (Jurkat-NU) | Enhances Apoptosis | Increased percentage of apoptotic cells after T3 treatment. oup.com |
Computational and Systems Biology Approaches
The advent of high-throughput technologies has led to the generation of vast datasets in T3 research. Computational and systems biology approaches are essential for analyzing and interpreting this complex information, providing a holistic view of the molecular networks regulated by T3.
Transcriptomic analysis, primarily through RNA sequencing (RNA-Seq), allows for the global profiling of gene expression changes in response to T3. Bioinformatics tools are then used to process and analyze this data to identify differentially expressed genes and the biological pathways they are involved in. oup.comoup.comnih.govfrontiersin.orgresearchgate.netbohrium.comnih.gov
A common bioinformatic approach is Gene Ontology (GO) enrichment analysis, which categorizes the differentially expressed genes into functional groups, such as biological processes, molecular functions, and cellular components. nih.govbohrium.com This helps to reveal the overarching biological themes of T3 action. For example, transcriptomic studies in primary mouse cerebrocortical cells have shown that T3 upregulates genes related to cell membrane events like neurotransmission and ion transport, while downregulating genes involved in the M phase of the cell cycle. oup.com In human osteoblast-like cells, RNA-Seq analysis has revealed that T3 modulates genes related to cell migration and chemotaxis. nih.govfrontiersin.org
These analyses provide a comprehensive, unbiased view of the gene networks under T3 control, moving beyond the study of individual genes to a systems-level understanding.
Table 2: Examples of Transcriptomic Studies on this compound
| Cell/Tissue Type | Methodology | Key Bioinformatic Findings |
|---|---|---|
| Primary Mouse Cerebrocortical Cells | RNA-Seq | T3 upregulates genes for cell membrane events and downregulates M-phase genes. oup.com |
| Human Osteoblast-like Cells | RNA-Seq, Gene Ontology (GO) Analysis | T3 regulates genes involved in cell migration, chemotaxis, and BMP and WNT signaling pathways. nih.govfrontiersin.org |
| Xenopus laevis Tadpoles | Microarray, GO Analysis | Identification of direct T3 response genes enriched in transcriptional regulation and protein degradation. nih.gov |
| Human Thyroid Cells (Nthy-ORI) | RNA-Seq, Pathway Analysis | T3 alters pathways related to transcription repressor activity and RNA polymerase binding. oup.com |
Molecular modeling techniques are used to create three-dimensional representations of molecules and simulate their interactions. In the context of T3 research, molecular modeling is invaluable for understanding how T3 and its structural analogs bind to thyroid hormone receptors (TRs). These models can predict the binding affinity of different ligands and provide insights into the structural basis of receptor activation.
For example, the crystal structure of the T3 ligand-binding domain of the TR has been solved, providing a detailed atomic-level view of the hormone-receptor complex. researchgate.net Molecular modeling has also been used to propose the location of T3 within the binding site of the human TRβ1, suggesting that ionic bonds anchor the alanine (B10760859) side chain of the hormone. nih.gov Furthermore, in silico docking studies have been performed to analyze the binding of various T3 metabolites to the integrin αvβ3 receptor, another important mediator of thyroid hormone action. researchgate.net These computational approaches allow for the rational design of novel T3 analogs with specific properties.
Pathway analysis and network mapping are computational methods used to visualize and analyze the complex web of interactions between genes, proteins, and other molecules that are affected by T3. spandidos-publications.comnih.govbohrium.comresearchgate.net These approaches integrate transcriptomic, proteomic, and other 'omics' data with known biological pathways to create comprehensive network maps of T3 signaling.
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide curated maps of signaling pathways, including the thyroid hormone signaling pathway. kegg.jp This pathway illustrates both the genomic actions of T3, which involve the binding of TRs to DNA, and the non-genomic actions initiated at the plasma membrane integrin receptor αvβ3, which can activate pathways like PI3K and ERK1/2 MAP kinase. kegg.jp
Network analysis can also reveal the intricate feedback and feedforward loops that regulate thyroid hormone synthesis and action. For example, T3 can regulate the expression of deiodinase enzymes, which in turn control the conversion of the prohormone T4 to the active hormone T3, forming a complex regulatory network. frontiersin.org By mapping these networks, researchers can better understand how T3 achieves its pleiotropic effects and how these networks are dysregulated in disease.
Molecular Modeling of Receptor-Ligand Interactions
Structural Analog Analysis
The study of structural analogs of this compound is a cornerstone of thyroid hormone research. By synthesizing and testing compounds with modified chemical structures, scientists can probe the structure-activity relationships of T3, identifying the key chemical features required for receptor binding and biological activity. oup.comnih.govnih.govjst.go.jpwjgnet.comresearchgate.net
These studies have revealed that the affinity of an analog for the thyroid hormone receptor is highly dependent on the nature and position of its substituents. For example, the order of binding affinity for the wild-type human TRβ1 is generally T3 > D-T3 > L-thyroxine > 3,5-diiodo-L-thyronine > 3,3',5'-triiodo-L-thyronine. nih.gov Analysis of various 3'-substituted derivatives has shown that the receptor's 3'-substituent recognition site is hydrophobic and has a limited depth. nih.gov
This research has led to the development of thyromimetics, which are analogs designed to have selective effects on specific tissues or receptor isoforms. For instance, some analogs have been developed to preferentially target the liver, with the goal of lowering cholesterol and reducing fat without causing the adverse cardiac effects associated with excess T3. wjgnet.com
Table 3: Comparison of this compound and its Structural Analogs
| Compound Name | Key Structural Difference from T3 | Relative Receptor Binding Affinity/Activity |
|---|---|---|
| 3,3',5-Triiodo-L-thyronine (T3) | - | High affinity for TRs, considered the most biologically active thyroid hormone. nih.gov |
| L-Thyroxine (T4) | Additional iodine at the 5' position. | Lower binding affinity to TRs compared to T3. nih.gov |
| D-T3 | Dextrorotatory enantiomer of T3. | Lower binding affinity than L-T3. nih.gov |
| 3,5-Diiodo-L-thyronine | Lacks the 3'-iodine. | Significantly reduced TR affinity compared to T3. |
| 3,3',5'-Triiodo-L-thyronine (Reverse T3) | Iodine at 5' instead of 5 position. | Very low binding affinity to TRs. nih.gov |
| 3,3',5-Triiodothyroacetic acid (TRIAC) | Carboxylic acid side chain instead of alanine. | High TR-agonist activity, in some assays higher than T3. jst.go.jp |
| 3,3',5,5'-Tetraiodothyroacetic acid (TETRAC) | Carboxylic acid side chain and additional 5' iodine. | High TR-agonist activity. jst.go.jp |
Future Research Directions and Unanswered Questions
Elucidating Nuances of Non-Nuclear Receptor Mechanisms
Beyond its well-documented effects on gene transcription via nuclear receptors, T3 exerts rapid, non-genomic actions through interactions with proteins at the plasma membrane and within the cytoplasm. researchgate.netinca.gov.brmdpi.com A key area of future research lies in fully characterizing these non-nuclear receptor mechanisms.
A prominent player in T3's non-genomic signaling is the plasma membrane integrin αvβ3. frontiersin.orgnih.gov This receptor binds T3 and its precursor, L-thyroxine (T4), initiating a cascade of intracellular events. nih.gov Research indicates that there may be distinct binding sites on integrin αvβ3 for T3 and T4, which could activate different downstream pathways. physiology.org One proposed model suggests a T3-exclusive site that activates the phosphatidylinositol 3-kinase (PI3K) pathway and another site that binds both T3 and T4 to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. physiology.orgnih.govsemanticscholar.org Further investigation is needed to confirm this model and to fully understand the structural and allosteric changes within the integrin receptor upon hormone binding.
Moreover, evidence suggests the existence of other non-nuclear T3 receptors. For instance, T3 has been shown to interact with cytosolic thyroid hormone receptor (TR) isoforms, such as TRα1, which can then associate with the p85α subunit of PI3K, initiating a signaling cascade independent of nuclear translocation. nih.govamegroups.org The precise nature of these interactions and the full complement of non-nuclear T3 binding proteins remain to be elucidated.
Comprehensive Mapping of Downstream Signaling Cascades
The binding of T3 to its non-nuclear receptors triggers a complex web of downstream signaling cascades that influence a variety of cellular processes. A critical future direction is the comprehensive mapping of these pathways and their intricate crosstalk.
The MAPK/ERK and PI3K/Akt pathways are two of the most well-studied cascades activated by T3. The MAPK/ERK pathway has been implicated in T3-induced proliferation of various cell types, including pancreatic β-cells and epicardial progenitor cells. nih.govnih.gov T3 has been shown to increase the phosphorylation of ERK1/2 in a dose- and time-dependent manner in alveolar epithelial cells. physiology.org
The PI3K/Akt pathway, often acting in parallel or in concert with the MAPK/ERK pathway, is crucial for mediating many of T3's physiological effects. physiology.org For example, T3-induced activation of the PI3K/Akt pathway is involved in neuronal survival, cardiac growth, and the regulation of Na-K-ATPase activity. physiology.orgnih.gov In some cell types, Src kinase appears to be a key integrator, required for the activation of both the PI3K/Akt and MAPK/ERK pathways by T3. physiology.org
Furthermore, T3 can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism. nih.gov In the hippocampus, T3 has been shown to cause rapid and persistent activation of the PI3K/Akt-mTOR signaling pathway. nih.gov The modulation of mTOR signaling can also occur through non-genomic actions of thyroid hormones via the integrin receptor αvβ3. researchgate.net
The table below summarizes key signaling pathways activated by 3,3',5-triiodo-L-thyronine and their associated cellular effects.
| Signaling Pathway | Key Mediators | Cellular Effects |
| MAPK/ERK | ERK1/2 | Cell proliferation, differentiation |
| PI3K/Akt | Akt, mTOR | Cell survival, growth, metabolism, protein synthesis |
| Src Kinase | Src | Integration of PI3K/Akt and MAPK/ERK pathways |
Future research should focus on identifying novel downstream effectors and understanding the context-dependent nature of these signaling networks in different cell types and physiological conditions.
Role in Specific Cellular Homeostasis and Disease Pathogenesis Models
The intricate signaling networks initiated by T3 play a pivotal role in maintaining cellular homeostasis and can be dysregulated in various disease states. Investigating the specific contributions of T3 to these processes in different disease models is a crucial area of future inquiry.
In the context of cancer, T3's role is complex and appears to be cell-type dependent. While L-thyroxine (T4) acting at the integrin αvβ3 receptor on cancer cells promotes proliferation and angiogenesis, the effect of T3 is less clear. nih.govfrontiersin.org Some studies suggest that T3 can stimulate the proliferation of certain cancer cells, such as poorly differentiated hepatocarcinoma cells overexpressing TRβ1. nih.gov Conversely, other research indicates that T3 can inhibit the proliferation of pancreatic adenocarcinoma cells. stemcell.com Furthermore, T3 has been shown to increase the expression of the oncogene amphiregulin (AREG) in breast cancer cells through extranuclear pathways. scielo.br
The involvement of T3 in neurodegenerative disorders is another area of active investigation. Thyroid hormones are essential for normal brain development and function. frontiersin.orgmdpi.com Dysregulation of thyroid hormone levels has been linked to an increased risk of neurodegenerative diseases. mdpi.com T3 has demonstrated neuroprotective effects in models of ischemic brain injury, partly through the activation of the PI3K/Akt pathway. nih.govamegroups.org
In cardiovascular disease, low T3 levels, often seen in a condition known as low-T3 syndrome, are a strong predictor of poor prognosis in patients with heart disease. ahajournals.org T3 plays a crucial role in modulating heart rate, contractility, and vascular resistance. ahajournals.org Its non-genomic actions on ion transporters and signaling pathways in cardiac cells contribute to these effects. inca.gov.br
The role of T3 in immune regulation is also an emerging field. T3 can modulate the function of immune cells, including macrophages and T-lymphocytes, which are key players in the pathogenesis of atherosclerosis. jst.go.jp Furthermore, B cells, which are central to autoimmune thyroid diseases, are stimulated by T3 to produce autoantibodies. d-nb.info
The following table highlights the multifaceted role of 3,3',5-triiodo-L-thyronine in various disease models.
| Disease Model | Role of 3,3',5-triiodo-L-thyronine | Key Mechanisms |
| Cancer | Pro-proliferative or anti-proliferative depending on cell type | Activation of integrin αvβ3, MAPK/ERK, PI3K/Akt pathways; regulation of oncogene expression |
| Neurodegenerative Disorders | Neuroprotective | Activation of PI3K/Akt pathway, reduction of apoptosis |
| Cardiovascular Disease | Maintenance of cardiac function | Modulation of ion transporters, activation of PI3K/Akt pathway |
| Immune-related Disorders | Immunomodulatory | Regulation of macrophage and T-lymphocyte function, stimulation of B-cell autoantibody production |
Novel Therapeutic Strategy Development Based on Molecular Insights
The expanding knowledge of T3's diverse signaling mechanisms opens up new avenues for therapeutic intervention. The development of novel therapeutic strategies based on these molecular insights is a promising area for future research.
A significant focus has been on the development of selective thyromimetics, which are T3 analogs designed to have tissue- or receptor-selective actions. nih.gov The goal is to harness the beneficial metabolic effects of T3, such as lowering cholesterol and reducing liver fat, while avoiding the adverse effects associated with hyperthyroidism, particularly on the heart. nih.govmdpi.com
Several TRβ-selective agonists have been developed and have shown promise in preclinical and clinical studies for the treatment of metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. nih.govfrontiersin.org Compounds like GC-1 (Sobetirome) and MB07811 have demonstrated anti-steatotic effects with reduced systemic thyrotoxicosis. nih.govucla.edu
The development of glucagon (B607659)/T3 hybrid molecules represents another innovative approach. These molecules aim to combine the metabolic benefits of both glucagon and T3 while mitigating their individual side effects. frontiersin.org
Furthermore, targeting the non-genomic actions of thyroid hormones is a potential therapeutic strategy. For instance, tetraiodothyroacetic acid (tetrac), a derivative of T4, can block the binding of T4 to integrin αvβ3, thereby inhibiting tumor cell proliferation and angiogenesis. nih.gov
The table below lists some of the novel therapeutic strategies being explored based on our understanding of 3,3',5-triiodo-L-thyronine's actions.
| Therapeutic Strategy | Target | Potential Applications |
| TRβ-selective Agonists | Thyroid Hormone Receptor β | Non-alcoholic fatty liver disease (NAFLD), dyslipidemia |
| Glucagon/T3 Hybrids | Glucagon and Thyroid Hormone Receptors | Metabolic syndrome, obesity |
| Integrin αvβ3 Antagonists | Integrin αvβ3 | Cancer |
| T3 Replacement Therapy | Myocardial Tissue | Post-myocardial infarction recovery |
Future research will focus on refining the selectivity and efficacy of these novel compounds and exploring their application in a wider range of diseases. ohsu.edu
Q & A
Basic Research Questions
Q. What are the recommended methods for dissolving 3,3',5-triiodo-L-thyronine (T3) to ensure stability and bioactivity in experimental setups?
- Methodological Guidance : Dissolve T3 in 4 M NH4OH in methanol at a concentration of 5 mg/mL. Vortex gently and centrifuge briefly to ensure the powder is fully dissolved, yielding a clear to slightly hazy, colorless-to-light-yellow solution. Avoid aqueous buffers with neutral pH, as T3 has low solubility in water. For long-term storage, aliquot the solution and keep it at -20°C to prevent degradation .
Q. What safety precautions are essential when handling T3 in laboratory settings?
- Protocol : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood or well-ventilated area to avoid inhalation of aerosols. Do not eat, drink, or smoke in the lab. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Collect waste in designated containers for hazardous chemical disposal .
Q. How should T3 be stored to maintain its chemical integrity over extended periods?
- Best Practices : Store lyophilized T3 powder at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation. Solutions prepared in 4 M NH4OH/methanol should be aliquoted and stored at -20°C, with a shelf life of up to 4 years. Avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers address discrepancies in T3’s effects on cell proliferation across different cancer cell models?
- Experimental Design :
Variable Control : Standardize cell culture conditions (e.g., serum-free media to eliminate confounding hormones).
Receptor Profiling : Quantify thyroid hormone receptor (TR) isoforms (e.g., TRβ1) via qPCR or Western blot, as overexpression in hepatocarcinoma cells (e.g., HepG2) correlates with proliferative responses .
Dose-Response Curves : Test T3 concentrations from 1 nM to 1 µM to identify cell-specific thresholds.
Cross-Validation : Use siRNA-mediated TR knockdown to confirm receptor-dependent effects .
Q. What methodological considerations are critical when using T3 in transfection studies with 293T cells?
- Optimization Steps :
Timing : Add T3 (10–100 nM) 24 hours post-transfection to synchronize hormone exposure with gene expression.
Solvent Controls : Include vehicle controls (4 M NH4OH/methanol) to rule out solvent-induced artifacts.
Endpoint Assays : Combine luciferase reporter systems with ELISA to quantify downstream targets like insulin-like growth factor I (IGF-I) .
Q. How can researchers validate the specificity of T3 in modulating LAT1 transporter activity without confounding effects from related hormones?
- Analytical Strategies :
Competitive Inhibition : Co-treat cells with T3 and a LAT1-specific inhibitor (e.g., BCH) to isolate transporter-specific effects.
Hormone Exclusion : Use thyroid hormone-depleted media and validate via HPLC to ensure no residual T4 or reverse T3 (rT3) is present.
Gene Editing : Employ CRISPR-Cas9 to knockout LAT1 in control cell lines and compare uptake kinetics .
Data Contradiction and Reproducibility
Q. How should conflicting data on T3’s anti-apoptotic effects in brain-dead rat livers be reconciled?
- Critical Analysis :
Model Specificity : Assess species differences (e.g., rat vs. human hepatocytes) and apoptosis markers (e.g., caspase-3 vs. Bcl-2).
Dose Dependency : Replicate studies using the reported effective dose (1.2 µg/100 g body weight) and monitor serum T3 levels via radioimmunoassay .
Pathway Mapping : Use phosphoproteomics to identify T3-activated survival pathways (e.g., PI3K/Akt) under varying oxidative stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
